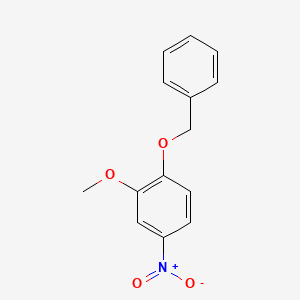
2-Benzyloxy-5-nitroanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxy-5-nitroanisole is an organic compound with the molecular formula C14H13NO4 It is characterized by a benzene ring substituted with a benzyloxy group, a methoxy group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Benzyloxy-5-nitroanisole can be synthesized through several methods. One common approach involves the nitration of 1-(benzyloxy)-2-methoxybenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the aromatic ring .
Industrial Production Methods: Industrial production of 1-(benzyloxy)-2-methoxy-4-nitrobenzene may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyloxy-5-nitroanisole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 1-(Benzyloxy)-2-methoxy-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzyloxy-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Benzyloxy-5-nitroanisole depends on the specific application. For instance, in biological systems, the compound may interact with cellular components through its nitro and methoxy groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, potentially leading to antimicrobial effects .
Comparación Con Compuestos Similares
1-(Benzyloxy)-2-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(Benzyloxy)-4-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-4-nitrobenzyl alcohol: Contains a hydroxyl group instead of a benzyloxy group, altering its chemical properties and applications
Uniqueness: 2-Benzyloxy-5-nitroanisole is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Propiedades
Fórmula molecular |
C14H13NO4 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
2-methoxy-4-nitro-1-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13NO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
JPADGXLTMXDEDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
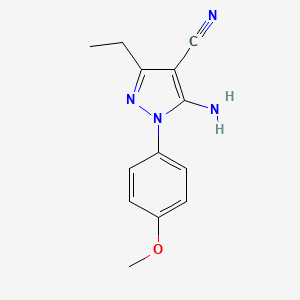
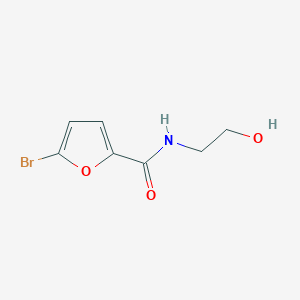
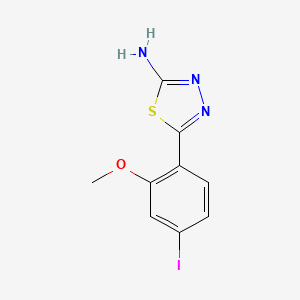
![{4-[4-bromo-1-(1-methylethyl)-1H-pyrazol-3-yl]phenyl}amine](/img/structure/B8274283.png)
![6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B8274288.png)
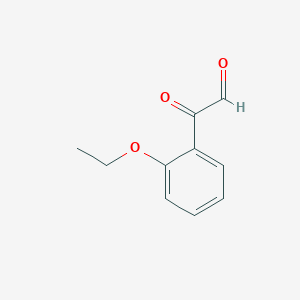
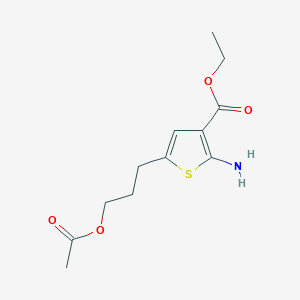
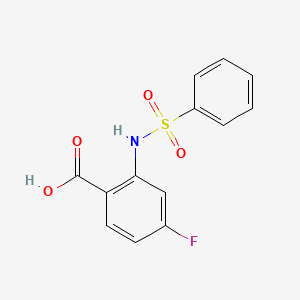
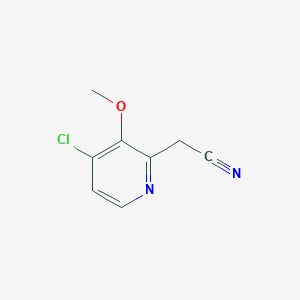
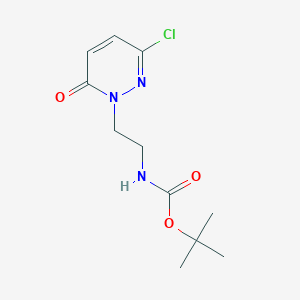
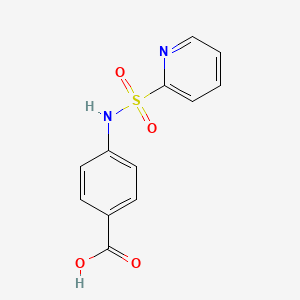
![Benzyl 3-[1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinyl]propanoate](/img/structure/B8274335.png)
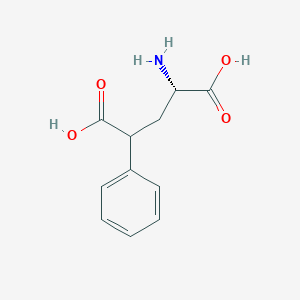
![2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid](/img/structure/B8274351.png)
